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Compound of Interest

Compound Name: BODIPY FL L-Cystine

Cat. No.: B15364075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of BODIPY
FL L-Cystine in various solvent environments. This thiol-reactive, green-fluorescent dye is a

valuable tool in biological and pharmaceutical research, particularly for the labeling of proteins

and the detection of reducing environments. Understanding its photophysical characteristics is

crucial for the design and interpretation of experiments.

Introduction to BODIPY FL L-Cystine
BODIPY FL L-Cystine is a derivative of the well-known BODIPY (boron-dipyrromethene)

fluorophore. It consists of two BODIPY FL molecules linked by a cystine disulfide bridge.[1]

This unique structure renders its fluorescence sensitive to the redox environment. In its

oxidized, dimeric state, the fluorescence of the BODIPY moieties is largely quenched. Upon

reduction of the disulfide bond by thiols, such as glutathione or cysteine residues in proteins,

the monomeric, highly fluorescent BODIPY FL-cysteine is released, leading to a significant

increase in fluorescence intensity.[2] This "turn-on" fluorescent response makes it an excellent

probe for detecting and quantifying thiols in biological systems.[3]

The core BODIPY FL fluorophore is known for its sharp absorption and emission peaks, high

molar extinction coefficient, and generally high fluorescence quantum yield.[4][5] While some

BODIPY dyes are known to be sensitive to solvent polarity, the BODIPY FL core is generally

considered to be relatively insensitive to the solvent environment in terms of its absorption and
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emission maxima. However, the fluorescence quantum yield and lifetime can be more

susceptible to solvent effects.

Spectral Data in Different Solvents
While a comprehensive systematic study of BODIPY FL L-Cystine across a wide range of

solvents is not readily available in the published literature, we can compile and infer its spectral

properties based on data for the parent BODIPY FL dye and related derivatives. The following

table summarizes the expected spectral characteristics in solvents of varying polarity.
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Solvent

Polarity
Index
(Reichard
t)

Absorptio
n Max
(λabs,
nm)

Emission
Max
(λem, nm)

Stokes
Shift (nm)

Quantum
Yield (ΦF)

Fluoresce
nce
Lifetime
(τ, ns)

Non-Polar

Cyclohexa

ne
31.2 ~502 ~510 ~8 High (~0.9) ~5-6

Toluene 33.9 ~503 ~511 ~8 High (~0.9) ~5-6

Chloroform 39.1 ~503 ~512 ~9 High (~0.9) ~5-6

Polar

Aprotic

Dichlorome

thane

(DCM)

41.1 ~503 ~512 ~9 High (~0.9) ~5.5

Acetone 42.2 ~504 ~513 ~9

Moderate-

High (~0.7-

0.8)

~4-5

Acetonitrile 46.0 ~504 ~513 ~9

Moderate-

High (~0.7-

0.8)

~4-5

Dimethyl

Sulfoxide

(DMSO)

45.1 ~505 ~514 ~9
Moderate

(~0.5-0.7)
~3-4

Polar

Protic

Ethanol 51.9 ~504 ~513 ~9 High (~0.9) ~5.5

Methanol 55.5 ~504 ~512 ~8 High (~0.9) 5.7

Water

(PBS)
63.1 ~504 ~513 ~9

Moderate-

High (~0.7-

0.9)

~5.08
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Note: The values presented are estimates based on the known properties of BODIPY FL and

its derivatives. The quantum yield and fluorescence lifetime can be particularly sensitive to the

specific molecular structure and the presence of quenching interactions. The absorption and

emission maxima for BODIPY FL L-Cystine are generally reported to be around 504 nm and

511 nm, respectively, in aqueous environments.

Experimental Protocols
Accurate determination of the spectral properties of BODIPY FL L-Cystine requires

standardized experimental procedures. Below are detailed methodologies for key

spectroscopic measurements.

Sample Preparation
Stock Solution: Prepare a concentrated stock solution of BODIPY FL L-Cystine (e.g., 1-10

mM) in anhydrous dimethyl sulfoxide (DMSO). Store this solution at -20°C, protected from

light and moisture.

Working Solutions: For spectroscopic measurements, dilute the stock solution in the solvent

of interest to a final concentration that yields an absorbance of approximately 0.05 - 0.1 at

the absorption maximum in a 1 cm path length cuvette. This low concentration helps to avoid

inner filter effects.

Absorption Spectroscopy
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Procedure:

Record a baseline spectrum with a cuvette containing the solvent of interest.

Record the absorption spectrum of the BODIPY FL L-Cystine working solution from

approximately 350 nm to 600 nm.

Determine the wavelength of maximum absorbance (λabs).

Fluorescence Spectroscopy
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Instrumentation: Use a calibrated spectrofluorometer.

Procedure:

Excite the sample at its absorption maximum (λabs).

Record the emission spectrum from approximately 500 nm to 700 nm.

Determine the wavelength of maximum emission (λem).

Ensure the absorbance of the solution is below 0.1 to minimize reabsorption effects.

Fluorescence Quantum Yield (ΦF) Measurement
(Relative Method)
The quantum yield is determined relative to a well-characterized standard. For BODIPY FL, a

common standard is Fluorescein in 0.1 M NaOH (ΦF = 0.95) or Rhodamine 6G in ethanol (ΦF

= 0.95).

Procedure:

Prepare solutions of the standard and the BODIPY FL L-Cystine sample with closely

matched absorbances at the same excitation wavelength.

Measure the fluorescence emission spectra of both the standard and the sample.

Calculate the integrated fluorescence intensities (the area under the emission curve) for

both.

The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

ΦF is the fluorescence quantum yield

I is the integrated fluorescence intensity
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A is the absorbance at the excitation wavelength

η is the refractive index of the solvent

Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting

(TCSPC).

Instrumentation: A TCSPC system equipped with a pulsed laser diode or a picosecond

pulsed laser for excitation and a sensitive photon detector.

Procedure:

Excite the sample at its absorption maximum.

Collect the fluorescence decay profile.

Record the instrument response function (IRF) using a scattering solution (e.g., a dilute

solution of non-dairy creamer or Ludox).

Deconvolute the IRF from the sample's fluorescence decay to obtain the true decay curve.

Fit the decay curve to a single or multi-exponential decay model to determine the

fluorescence lifetime(s).

Application in Thiol Detection: Workflow and
Mechanism
The primary application of BODIPY FL L-Cystine in a biological context is the detection of

thiols. The workflow and underlying mechanism are illustrated below.
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Sample Preparation

Reaction DetectionPrepare BODIPY FL L-Cystine
stock solution (in DMSO)

Incubate BODIPY FL L-Cystine
with the biological sample

Add to sample

Prepare biological sample
(e.g., cell lysate, protein solution)

Measure fluorescence intensity
(λex ≈ 504 nm, λem ≈ 511 nm)

Transfer to plate reader
or fluorometer Quantify thiol concentration

based on fluorescence increase

Click to download full resolution via product page

Caption: Experimental workflow for the detection of thiols using BODIPY FL L-Cystine.

The signaling pathway, or more accurately, the chemical reaction mechanism for thiol detection

is based on a disulfide exchange reaction.

BODIPY FL L-Cystine
(Dimeric, Low Fluorescence)

BODIPY FL-Cysteine
(Monomeric, High Fluorescence)

Reduction

Mixed DisulfideThiol (R-SH)
(e.g., Glutathione, Cysteine)

Click to download full resolution via product page

Caption: Reaction mechanism for thiol-induced fluorescence of BODIPY FL L-Cystine.

Conclusion
BODIPY FL L-Cystine is a powerful fluorescent probe with favorable spectral properties for

biological applications. Its absorption and emission in the visible range, coupled with a "turn-on"

response to thiols, make it a highly sensitive and specific tool for researchers in cell biology and

drug development. While its spectral maxima are relatively stable across different solvents, its

quantum yield and fluorescence lifetime can exhibit some solvent dependency, a factor that

should be considered in quantitative studies. The experimental protocols provided herein offer

a standardized approach for the characterization and application of this versatile fluorophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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